3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide
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Overview
Description
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a hydroxy-oxobutyl group attached to a phenyl ring and a naphthalenyl group linked to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the hydroxy-oxobutyl group, followed by its attachment to a phenyl ring. The naphthalenyl group is then introduced through a coupling reaction with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl and naphthalenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield carboxylic acids, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl propanamide derivatives: Known for their antibacterial activity.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and chemical properties.
Uniqueness
3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy-oxobutyl, phenyl, and naphthalenyl groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
682354-64-9 |
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Molecular Formula |
C23H23NO3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[4-(1-hydroxy-3-oxobutyl)phenyl]-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-16(25)14-22(26)19-9-6-17(7-10-19)8-13-23(27)24-21-12-11-18-4-2-3-5-20(18)15-21/h2-7,9-12,15,22,26H,8,13-14H2,1H3,(H,24,27) |
InChI Key |
NTEGCBHWAMVRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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